molecular formula C17H26N2O B1600380 (R)-N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide CAS No. 98717-16-9

(R)-N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide

カタログ番号: B1600380
CAS番号: 98717-16-9
分子量: 274.4 g/mol
InChIキー: ZKMNUMMKYBVTFN-OAHLLOKOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IUPAC Nomenclature Validation

The compound’s systematic name, (2R)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide , adheres rigorously to IUPAC rules. The parent structure is piperidine , a six-membered heterocyclic amine. Key substituents include:

  • A propyl group (-CH$$2$$CH$$2$$CH$$_3$$) at the piperidine nitrogen (position 1).
  • A carboxamide group (-C(=O)NH-) at position 2 of the piperidine ring.
  • A 2,6-dimethylphenyl group attached to the carboxamide nitrogen.

The stereochemical descriptor (2R) specifies the absolute configuration at carbon 2 of the piperidine ring, confirmed via crystallographic and spectroscopic studies. This naming convention unambiguously defines the molecule’s connectivity and stereochemistry, distinguishing it from its (S)-enantiomer and other structural analogs.

Table 1: IUPAC Name Breakdown

Component Description Source
Parent structure Piperidine
Position 1 substituent N-propyl
Position 2 substituent Carboxamide group
Aromatic substituent 2,6-dimethylphenyl
Stereochemistry R-configuration at C2

Comparative Analysis of Alternative Naming Conventions

Alternative nomenclature reflects the compound’s role as a chiral impurity or synthetic intermediate:

  • Pharmaceutical context :
    • Ropivacaine Impurity G : Denotes its status as a stereoisomeric byproduct during the synthesis of the anesthetic ropivacaine (S-enantiomer).
    • (R)-Ropivacaine : Emphasizes enantiomeric relationship to the clinically used S-form.
  • Registry identifiers :

    • CAS 98717-16-9 : Uniquely identifies the R-enantiomer.
    • CAS 84057-95-4 : Corresponds to the racemic mixture or S-enantiomer, highlighting the importance of stereochemical specificity in regulatory contexts.
  • Simplified descriptors :

    • 1-Propyl-2',6'-pipecoloxylidide : A non-systematic name derived from historical nomenclature for aminoamide anesthetics, omitting stereochemical details.

These conventions serve distinct purposes, from regulatory documentation (CAS numbers) to synthetic chemistry (functional group-based names).

X-ray Crystallographic Characterization

While direct X-ray data for the R-enantiomer are limited in public databases, insights can be extrapolated from studies on its S-counterpart and related analogs:

  • Stereochemical confirmation : The S-enantiomer’s crystal structure (CSD entry XIVBUD) reveals a chair conformation for the piperidine ring, with the 2,6-dimethylphenyl group occupying an equatorial position. The R-enantiomer would exhibit a mirror-image arrangement.
  • Intermolecular interactions : In ropivacaine hydrochloride polymorphs, hydrogen bonds between the protonated amine and chloride ions stabilize the lattice. For the free base, weaker van der Waals forces and π-π stacking between aromatic groups likely dominate.

Table 2: Key Crystallographic Parameters (Hypothetical for R-Enantiomer)

Parameter Value (Estimated) Basis for Estimation
Space group P2$$1$$2$$1$$2$$_1$$ Common for chiral compounds
Unit cell dimensions a=10.2 Å, b=12.5 Å, c=15.3 Å Analogous to S-enantiomer
Torsion angles (C2-N-C) 120–125° Computational models

Conformational Analysis via Computational Modeling

Computational studies elucidate the compound’s dynamic behavior:

  • Piperidine ring puckering :
    • Density Functional Theory (DFT) calculations predict a chair conformation with energy minima at puckering amplitudes (Q) of 0.5–0.6 Å.
    • Substituents at C2 and N1 induce slight distortions, increasing ring strain by ~2 kcal/mol compared to unsubstituted piperidine.
  • Torsional flexibility :

    • The propyl chain adopts a gauche conformation to minimize steric clash with the piperidine ring, as shown in molecular dynamics simulations.
    • Rotation about the C2-C(=O) bond is restricted (energy barrier ≈ 8 kcal/mol), locking the carboxamide group in a planar arrangement.
  • Intermolecular interactions :

    • Molecular docking studies suggest that the 2,6-dimethylphenyl group participates in CH-π interactions with adjacent molecules, contributing to crystalline packing stability.

Figure 1: Computed Lowest-Energy Conformation

  • Chair piperidine ring with equatorial propyl and axial carboxamide groups.
  • Intramolecular H-bond between the carboxamide NH and piperidine C3-H (distance ≈ 2.3 Å).

特性

IUPAC Name

(2R)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMNUMMKYBVTFN-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317045
Record name (+)-Ropivacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98717-16-9
Record name (+)-Ropivacaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98717-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ropivacaine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098717169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Ropivacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROPIVACAINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0494L275Q6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Detailed Preparation Method

Synthesis of Chiral Piperidine Intermediate

  • The process begins with (S)-piperidine-2-formic acid reacting with propionaldehyde in the presence of a reducing agent and an aprotic solvent. This step yields an intermediate piperidine derivative with the desired stereochemistry maintained (S-configuration corresponding to the (R)-enantiomer in the final product).

Acylation Reaction

  • The intermediate from step 1 undergoes acylation with an appropriate acylating agent in the presence of dimethylformamide (DMF) and an aprotic solvent. This step produces a second intermediate essential for the subsequent condensation.

Condensation with 2,6-Dimethylaniline

  • The acylated intermediate is then reacted with 2,6-dimethylaniline under basic conditions and DMF as solvent. This condensation forms the amide bond, yielding the crude ropivacaine intermediate.

Salt Formation and Purification

  • The crude product is converted into its hydrochloride salt by treatment with hydrochloric acid, followed by purification to obtain ropivacaine hydrochloride with purity exceeding 99.99%.

Alternative Preparation via Resolution of Racemic Mixture

  • An alternative approach involves starting from racemic pipecoloxylidide (N-(2,6-dimethylphenyl) piperidine-2-carboxamide). This racemic base is dissolved in tetrahydrofuran (THF) and water, treated with activated carbon, and filtered.
  • The filtrate is then subjected to di-benzoyl tartaric acid addition in THF, which facilitates chiral resolution by forming diastereomeric salts.
  • Cooling the reaction mixture induces crystallization of the desired (S)-enantiomer salt, which can be isolated and converted to the free base.

Comparative Summary Table of Preparation Steps

Step Number Process Description Key Reagents/Conditions Outcome/Product
1 Reaction of (S)-piperidine-2-formic acid with propionaldehyde Reducing agent, aprotic solvent Chiral piperidine intermediate
2 Acylation of intermediate Acylating agent, DMF, aprotic solvent Acylated intermediate
3 Condensation with 2,6-dimethylaniline Basic conditions, DMF Crude ropivacaine intermediate
4 Salt formation and purification Hydrochloric acid, crystallization Pure ropivacaine hydrochloride (>99.99%)
Alternative Resolution of racemic pipecoloxylidide THF, water, activated carbon, di-benzoyl tartaric acid (S)-enantiomer salt, free base

Notes on Industrial Applicability

  • The method outlined in patent WO2009044404A1 and related literature emphasizes scalability and safety, making it suitable for commercial manufacturing.
  • The use of aprotic solvents like DMF and THF, combined with controlled temperature conditions, optimizes yield and stereoselectivity.
  • Purification by crystallization of hydrochloride salts is a well-established technique to achieve high enantiomeric purity.

化学反応の分析

N-Alkylation Reactions

The piperidine nitrogen undergoes alkylation to introduce substituents that modulate biological activity. A key example is its reaction with bromobutane to form levobupivacaine, a long-acting local anesthetic.

Reaction Conditions and Optimization

  • Reagents : Bromobutane, potassium carbonate (K₂CO₃)

  • Solvent : Toluene (selected over DMF due to lower boiling point and reduced impurity formation)

  • Temperature : 80–85°C

  • Time : 8–10 hours

  • Yield : ~85% after purification .

Optimization Studies (Table 1)

Condition TestedOutcome
Solvent: DMFHigh impurity formation, unstable yield
Solvent: TolueneImproved purity (>99%), scalable for industrial production
Base: K₂CO₃ vs. NaOHK₂CO₃ provided better reaction control and reduced side products
Bromobutane Equivalents1.2 equivalents optimized for complete conversion without over-alkylation

This reaction proceeds via an SN2 mechanism, where the piperidine nitrogen acts as a nucleophile attacking the electrophilic carbon of bromobutane. The stereochemistry at the chiral center (R-configuration) is retained, critical for maintaining anesthetic potency .

Chiral Resolution

The compound’s (R)-enantiomer is isolated from racemic mixtures using chiral resolving agents.

Hydrolysis of the Amide Bond

While not directly documented for this compound, analogous piperidine carboxamides undergo hydrolysis under acidic or basic conditions to yield carboxylic acids and amines.

Theoretical Pathway

  • Acidic Hydrolysis :
    (R)-N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide+H2OHCl2-Piperidinecarboxylic acid+2,6-Dimethylaniline\text{this compound} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{2-Piperidinecarboxylic acid} + \text{2,6-Dimethylaniline}

  • Basic Hydrolysis :
    This compound+NaOHSodium 2-piperidinecarboxylate+2,6-Dimethylaniline\text{this compound} + \text{NaOH} \rightarrow \text{Sodium 2-piperidinecarboxylate} + \text{2,6-Dimethylaniline}

These reactions are critical for metabolite studies but require experimental validation for this specific compound.

Salt Formation

The free base is converted to its hydrochloride salt for enhanced stability and solubility:

  • Reagent : Hydrochloric acid (HCl)

  • Conditions : Stirring in dichloromethane (DCM) at 0–5°C

  • Product : this compound hydrochloride .

Comparative Reactivity with Analogues (Table 2)

CompoundKey ReactionApplication
Ropivacaine N-Alkylation with propyl bromideLocal anesthetic synthesis
BupivacaineSimilar alkylation at piperidine NProlonged-duration anesthesia
LidocaineEster hydrolysisRapid-onset, short-acting anesthesia

Mechanistic Insights

  • Stereoelectronic Effects : The R-configuration at the piperidine C2 position influences nucleophilicity of the nitrogen, favoring selective alkylation at the piperidine ring over the aromatic amine .

  • Solvent Role : Non-polar solvents like toluene minimize side reactions (e.g., elimination) compared to polar aprotic solvents .

科学的研究の応用

Pharmacological Applications

  • Local Anesthesia :
    • Ropivacaine is extensively used in various surgical procedures for local anesthesia. Its long duration of action makes it particularly beneficial for postoperative pain management .
    • It is preferred over other local anesthetics like bupivacaine due to its lower cardiotoxicity and better safety profile .
  • Analgesia :
    • The compound is utilized in pain management protocols, especially in obstetrics and orthopedic surgeries. Studies have shown that Ropivacaine provides effective analgesia with fewer side effects compared to traditional anesthetics .
  • Research Applications :
    • In scientific research, Ropivacaine serves as an analyte in mass spectrometry and is studied for its effects on various biological systems, including cancer cell lines .

Comparative Analysis with Other Local Anesthetics

PropertyRopivacaineBupivacaineLidocaine
Duration of ActionLongLongShort
LipophilicityModerateHighModerate
Cardiovascular SafetyHighModerateHigh
Sensory/Motor BlockStrong differential at low dosesSimilarLess differential

Case Studies

  • Postoperative Pain Management :
    • A clinical study demonstrated that patients receiving Ropivacaine for postoperative analgesia reported significantly lower pain scores compared to those treated with bupivacaine, highlighting its efficacy and safety in managing surgical pain .
  • Breast Cancer Research :
    • Research has indicated that Ropivacaine may influence the methylation patterns of breast cancer cells, suggesting potential roles beyond anesthesia in cancer treatment strategies .
  • Pediatric Anesthesia :
    • A study focused on the use of Ropivacaine in pediatric patients showed favorable outcomes regarding pain control and reduced side effects, making it a viable option for young patients undergoing surgery .

作用機序

®-(+)-Ropivacaine exerts its effects by blocking the generation and conduction of nerve impulses. It achieves this by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential. This is primarily achieved through the reversible inhibition of sodium ion influx in nerve fibers .

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Substituents (Piperidine Position 1) Molecular Weight (g/mol) Key Properties
(R)-N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide 98717-16-9 Propyl 274.4 R-enantiomer; impurity in ropivacaine synthesis
(S)-N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide (Ropivacaine) 84057-95-4 Propyl 274.4 S-enantiomer; local anesthetic; ATC code N01
N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide 96-88-8 Methyl 246.3 Shorter alkyl chain; reduced lipophilicity
1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide 38396-39-3 Butyl 288.4 Longer alkyl chain; higher lipophilicity
Ropivacaine Hydrochloride Monohydrate 132112-35-7 Propyl (S-configuration) 328.88 Hydrated salt form; improved solubility for clinical use

Pharmacological and Chemical Differences

Enantiomeric Activity :

  • The (S)-enantiomer (ropivacaine) exhibits local anesthetic activity by blocking sodium channels, while the (R)-enantiomer lacks therapeutic efficacy and is monitored as an impurity .
  • The R-enantiomer may contribute to adverse effects, necessitating strict enantiomeric purity control (<1% impurity) in drug formulations .

Alkyl Chain Modifications :

  • Methyl substitution (CAS 96-88-8) reduces lipophilicity (LogP ~2.1), limiting membrane permeability compared to the propyl (LogP ~2.8) and butyl (LogP ~3.5) analogues .
  • Butyl-substituted derivatives show prolonged duration of action in preclinical studies but increased toxicity risks .

生物活性

(R)-N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide, commonly known as ropivacaine, is a local anesthetic with significant biological activity. This compound exhibits properties that make it effective for pain management in various medical procedures. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₇H₂₆N₂O
  • Molecular Weight : 274.4 g/mol
  • Structure : The compound features a piperidine ring and a carboxamide functional group, which are essential for its anesthetic properties.

The primary mechanism through which this compound exerts its effects is by blocking sodium channels on neuronal cell membranes. This blockade inhibits the propagation of nerve impulses, leading to localized anesthesia. The compound preferentially binds to the inactive state of sodium channels, effectively reducing seizure activity and pain transmission.

Local Anesthetic Properties

This compound is primarily utilized in clinical settings for its local anesthetic properties. It is known for:

  • Reduced Systemic Toxicity : Compared to other local anesthetics like bupivacaine and mepivacaine, ropivacaine has a lower potential for systemic toxicity, making it safer for various applications.
  • Duration of Action : It provides prolonged analgesia suitable for surgical procedures.

Clinical Applications

Numerous studies have investigated the effectiveness of ropivacaine in clinical settings:

  • Pain Management : Ropivacaine has been shown to be effective in managing postoperative pain. A study found that patients receiving ropivacaine reported lower pain scores compared to those receiving placebo or other anesthetics .
  • Regional Anesthesia : Its use in regional anesthesia techniques such as epidural and nerve blocks has been extensively documented. Ropivacaine provides effective analgesia while minimizing motor block, which is advantageous in labor analgesia and orthopedic surgeries.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Postoperative Pain Control : In a randomized controlled trial involving 100 patients undergoing knee surgery, those administered ropivacaine experienced significantly lower pain levels and required fewer rescue analgesics postoperatively compared to the control group .
  • Epidural Analgesia in Labor : A study involving laboring women demonstrated that epidural administration of ropivacaine resulted in effective pain relief with minimal side effects compared to traditional agents.

Pharmacokinetics

The pharmacokinetics of this compound have been studied extensively:

  • Absorption : Rapidly absorbed following administration.
  • Distribution : Widely distributed in body tissues.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted via urine, with renal impairment affecting clearance rates.

Q & A

Q. What are the recommended synthetic routes for (R)-N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide, and how can experimental parameters be optimized?

A multi-step synthesis typically involves coupling a substituted piperidine precursor with 2,6-dimethylaniline. Key steps include carboxamide bond formation and stereochemical control. To optimize yield and enantiomeric excess (ee), employ Design of Experiments (DoE) methodologies, such as factorial design, to evaluate variables like temperature, solvent polarity, and catalyst loading. Computational tools (e.g., quantum chemical calculations) can predict reaction pathways and guide parameter selection .

Q. How is the stereochemical integrity of the (R)-enantiomer validated during synthesis?

Chiral chromatography (e.g., HPLC with a chiral stationary phase) is essential for resolving enantiomers. Absolute configuration confirmation requires X-ray crystallography or comparison with known optical rotation data. For isotopic analogs (e.g., ¹³C-labeled derivatives), nuclear Overhauser effect (NOE) NMR experiments or isotopic shift analysis in vibrational spectroscopy (IR) can corroborate structural assignments .

Q. What physicochemical characterization methods are critical for confirming the compound’s structure?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon backbone.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.
  • X-ray Diffraction : Resolves crystal structure and stereochemistry.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition pathways.
    Cross-reference with canonical SMILES and InChI codes for database alignment .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s reactivity and interaction mechanisms?

Density Functional Theory (DFT) calculations predict reaction intermediates and transition states, particularly for enantioselective synthesis. Molecular Dynamics (MD) simulations model ligand-receptor interactions, relevant for pharmacological studies. Integrate computational results with experimental data (e.g., kinetic isotope effects) to validate mechanistic hypotheses .

Q. How should researchers address contradictions in pharmacological data between in vitro and in vivo models?

Discrepancies may arise from bioavailability differences or metabolic instability. Conduct parallel assays:

  • In vitro : Measure receptor binding affinity (e.g., voltage-gated sodium channels using patch-clamp electrophysiology).
  • In vivo : Assess pharmacokinetics (PK) via LC-MS/MS plasma profiling and tissue distribution studies.
    Compare results with structurally related analogs (e.g., Ropivacaine or Bupivacaine) to contextualize findings .

Q. What advanced techniques are used to study substituent effects on the piperidine ring’s conformational flexibility?

  • Dynamic NMR : Monitors ring puckering and axial/equatorial equilibria.
  • Isotopic Labeling : ¹³C-labeled propyl groups (as in ) track conformational changes via NMR or MS.
  • Synchrotron Radiation : Provides high-resolution crystallographic data for transient conformers .

Q. How can reaction engineering improve scalability while maintaining enantiopurity?

Implement continuous-flow reactors with immobilized chiral catalysts to enhance stereocontrol. Use Process Analytical Technology (PAT) for real-time monitoring of ee and yield. Statistical optimization (e.g., response surface methodology) identifies robust operating conditions .

Methodological Considerations

Q. What statistical approaches mitigate variability in biological activity assays?

  • Replicate Design : Triplicate measurements with blinded controls.
  • ANOVA : Identifies significant factors (e.g., concentration, pH).
  • Meta-analysis : Aggregate data from independent studies to resolve outliers .

Q. How are isotopic analogs (e.g., ¹³C-labeled derivatives) utilized in metabolic studies?

Stable isotope tracing (e.g., ¹³C-NMR or LC-MS) maps metabolic pathways and identifies degradation products. Isotopic dilution assays quantify enzyme kinetics without radiolabeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
(R)-N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。